2-{2-[(2-methylpropyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide
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Overview
Description
2-{2-[(2-METHYLPROPYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of 2-{2-[(2-METHYLPROPYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves the reaction of 2-mercaptobenzimidazole with isobutyl bromide under basic conditions to form the intermediate 2-{[(2-methylpropyl)sulfanyl]methyl}-1H-1,3-benzodiazole. This intermediate is then reacted with acetic anhydride to yield the final product .
Chemical Reactions Analysis
2-{2-[(2-METHYLPROPYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodiazole ring.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{2-[(2-METHYLPROPYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-{2-[(2-METHYLPROPYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
2-{2-[(2-METHYLPROPYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE can be compared with other benzodiazole derivatives, such as:
- 2-{[(2-Methylpropyl)sulfanyl]methyl}-1H-1,3-benzodiazole
- 2-(Isobutylsulfanyl)-1-(1-Piperidinyl)Ethanethione
These compounds share similar structural features but may differ in their biological activities and chemical properties. The uniqueness of 2-{2-[(2-METHYLPROPYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H17N3OS |
---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-[2-(2-methylpropylsulfanyl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C13H17N3OS/c1-9(2)8-18-13-15-10-5-3-4-6-11(10)16(13)7-12(14)17/h3-6,9H,7-8H2,1-2H3,(H2,14,17) |
InChI Key |
BWIKMNTYMSPIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NC2=CC=CC=C2N1CC(=O)N |
Origin of Product |
United States |
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